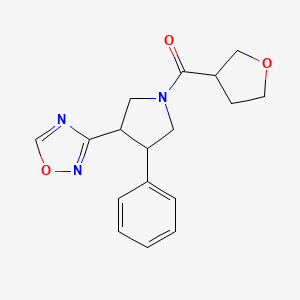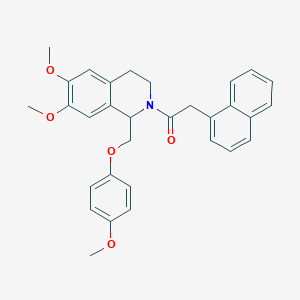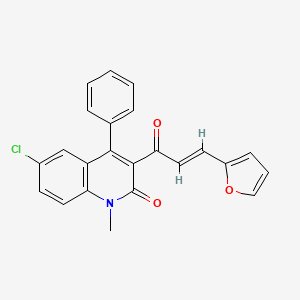
(3,4-Difluorophenyl)(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,4-Difluorophenyl)(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone, also known as DFPMT, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DFPMT is a small molecule that belongs to the class of piperidine derivatives. It has a molecular weight of 435.54 g/mol and a molecular formula of C22H26F2NO2S.
Wirkmechanismus
(3,4-Difluorophenyl)(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone acts by inhibiting the activity of various enzymes and receptors. It inhibits acetylcholinesterase and butyrylcholinesterase, which are enzymes responsible for the breakdown of acetylcholine in the brain. By inhibiting these enzymes, (3,4-Difluorophenyl)(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone increases the levels of acetylcholine in the brain, which can improve cognitive function. (3,4-Difluorophenyl)(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone also inhibits monoamine oxidase, which is an enzyme responsible for the breakdown of dopamine in the brain. By inhibiting this enzyme, (3,4-Difluorophenyl)(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone can increase the levels of dopamine in the brain, which can improve mood and motivation.
Biochemical and Physiological Effects:
(3,4-Difluorophenyl)(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone has been shown to have various biochemical and physiological effects. It has been found to increase the levels of acetylcholine and dopamine in the brain, which can improve cognitive function and mood. (3,4-Difluorophenyl)(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone has also been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
(3,4-Difluorophenyl)(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone has several advantages for use in lab experiments. It is a small molecule that can easily penetrate the blood-brain barrier, which makes it an ideal candidate for studying the effects of drugs on the brain. (3,4-Difluorophenyl)(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone is also relatively stable and can be easily synthesized in the lab. However, one limitation of (3,4-Difluorophenyl)(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone is its potential toxicity. It has been shown to have cytotoxic effects on certain cell lines, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on (3,4-Difluorophenyl)(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone. One area of research could be the development of (3,4-Difluorophenyl)(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone derivatives with improved potency and selectivity. Another area of research could be the investigation of the neuroprotective effects of (3,4-Difluorophenyl)(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone in animal models of neurodegenerative disorders. Additionally, the potential use of (3,4-Difluorophenyl)(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone in combination with other drugs for the treatment of various neurological disorders could also be explored.
Synthesemethoden
(3,4-Difluorophenyl)(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone can be synthesized using a multi-step process that involves the reaction of various chemical intermediates. The synthesis of (3,4-Difluorophenyl)(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone starts with the reaction of 4-methoxybenzyl chloride with piperidine to form 4-((piperidin-1-yl)methyl)phenol. This intermediate is then reacted with thioacetic acid to form 4-((piperidin-1-yl)methyl)phenylthioacetate. The final step involves the reaction of 4-((piperidin-1-yl)methyl)phenylthioacetate with (3,4-difluorophenyl)acetyl chloride to form (3,4-Difluorophenyl)(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone.
Wissenschaftliche Forschungsanwendungen
(3,4-Difluorophenyl)(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent inhibitory activity against various enzymes and receptors, including acetylcholinesterase, butyrylcholinesterase, monoamine oxidase, and dopamine receptors. (3,4-Difluorophenyl)(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone has also been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
(3,4-difluorophenyl)-[4-[(4-methoxyphenyl)sulfanylmethyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2NO2S/c1-25-16-3-5-17(6-4-16)26-13-14-8-10-23(11-9-14)20(24)15-2-7-18(21)19(22)12-15/h2-7,12,14H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMHTLDKHDBPGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC2CCN(CC2)C(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Difluorophenyl)(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2901240.png)


![1-(4-bromobenzyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2901244.png)


![tert-butyl 2-(3-methyl-N-(m-tolyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamido)acetate](/img/structure/B2901248.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B2901249.png)
![3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-amine](/img/structure/B2901252.png)
![4-[(1H-1,2,3-Benzotriazol-1-ylmethyl)sulfanylcarbothioyl]-2,6-di-tert-butylphenol](/img/structure/B2901253.png)

![5-bromo-N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)furan-2-carboxamide](/img/structure/B2901258.png)

